molecular formula C16H22N2O4S3 B11410080 N-(butan-2-yl)-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine

N-(butan-2-yl)-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine

Cat. No.: B11410080
M. Wt: 402.6 g/mol
InChI Key: CUALJOVTCCZSQE-UHFFFAOYSA-N
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Description

Structure and Synthesis:
This compound belongs to the 1,3-thiazol-5-amine class, characterized by a thiazole core substituted at positions 2, 4, and 3. Key substituents include:

  • 4-[(4-Methylphenyl)sulfonyl] (Tosyl group): Improves stability and lipophilicity .
  • N-(Butan-2-yl): A branched alkyl chain that may influence pharmacokinetic properties like absorption and distribution.

Synthesis likely involves cyclization of a thiourea intermediate followed by sequential sulfonylation reactions, analogous to methods for related thiazoles (e.g., 4-(4′-nitrophenyl)thiazol-2-amine derivatives via cyclization and electrophilic substitution) .

Properties

Molecular Formula

C16H22N2O4S3

Molecular Weight

402.6 g/mol

IUPAC Name

N-butan-2-yl-2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C16H22N2O4S3/c1-5-12(4)17-14-15(18-16(23-14)24(19,20)6-2)25(21,22)13-9-7-11(3)8-10-13/h7-10,12,17H,5-6H2,1-4H3

InChI Key

CUALJOVTCCZSQE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=C(N=C(S1)S(=O)(=O)CC)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Amine Substitution: The final step involves the substitution of the amine group with butan-2-yl and ethylsulfonyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and sulfonyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, sulfides.

    Substitution Products: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Research: Studying its effects on cellular processes and pathways.

    Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine would depend on its specific interactions with biological targets. Typically, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents Key Structural Differences Biological Activity References
Target Compound N-(butan-2-yl), 2-(ethylsulfonyl), 4-[(4-methylphenyl)sulfonyl] Reference compound Hypothesized kinase/protease modulation
4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine 5-chloro, N-(pyridin-3-ylmethyl), 4-benzenesulfonyl Chlorine atom increases electronegativity; pyridinyl enhances CNS penetration Anticancer (MLS001006546)
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine 4-chlorophenyl, 3-methoxypropyl Chlorophenyl boosts hydrophobicity; methoxypropyl improves solubility Not reported (ZINC2710458)
SSR125543A (CRF1 antagonist) Cyclopropyl, fluoro-methylphenyl, propynyl Bulky aromatic and alkyne groups enhance receptor binding CRF1 receptor antagonism (ID₅₀ = 6.5 mg/kg p.o.)
5-Aryl-4-aminomethyl-thiazole-2-amines Morpholinomethyl, pyridinyl Aminomethyl and heterocyclic groups modulate cell permeability Antifungal/antibacterial

Key Observations :

  • Sulfonyl Groups : Dual sulfonyl substituents (as in the target compound) are rare but may improve thermal stability and binding to charged residues in enzymes .
  • N-Alkyl vs. N-Aryl : Branched alkyl chains (e.g., butan-2-yl) generally enhance metabolic stability over aryl groups, which may increase cytotoxicity .
  • Electron-Withdrawing Modifications : Chlorine or nitro groups (e.g., in ’s 4-(4′-nitrophenyl)thiazoles) enhance reactivity but may reduce solubility .

Kinase Inhibition :

  • The aurora kinase inhibitor CYC116 (a thiazole-pyrimidine hybrid) shares sulfonamide-like features with the target compound. Its 4-morpholinophenyl group is critical for ATP-binding pocket interactions (Kᵢ = 8.0 nM for aurora A) .
  • SSR125543A’s thiazol-2-amine scaffold demonstrates nanomolar affinity for CRF1 receptors, suggesting that N-alkyl and sulfonyl groups in the target compound could similarly modulate receptor specificity .

Antimicrobial Activity :

  • 5-Aryl-4-aminomethyl-thiazole-2-amines (e.g., 4a in ) show moderate antifungal activity, attributed to the morpholinomethyl group’s ability to disrupt membrane integrity . The target compound’s butan-2-yl group may offer analogous benefits.

SAR Analysis and Design Considerations

  • Position 2 : Ethylsulfonyl groups may favor hydrogen bonding with catalytic lysines in kinases, whereas bulkier substituents (e.g., 4-chlorophenyl in ) could hinder binding .
  • Position 4 : Tosyl groups enhance rigidity and π-stacking in hydrophobic pockets, as seen in CRF1 antagonists .
  • Position 5 : Branched N-alkyl chains (e.g., butan-2-yl) likely reduce off-target interactions compared to aromatic amines .

Biological Activity

N-(butan-2-yl)-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine is a compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article compiles diverse findings from various studies to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, which is known for its versatile biological activity. The structural formula can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₄S₃
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including the compound . The presence of sulfonyl groups and thiazole rings enhances its ability to inhibit bacterial growth.

Key Findings:

  • Inhibition against Gram-positive and Gram-negative bacteria : The compound has demonstrated efficacy against various strains, including Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 32 to 64 µg/mL, indicating moderate to strong antibacterial activity compared to standard antibiotics like norfloxacin .

Anticancer Activity

The thiazole moiety is also linked to anticancer properties. Research has shown that compounds with similar structures can induce apoptosis in cancer cells.

Case Studies:

  • Cytotoxicity Assay : In vitro studies using human cancer cell lines (e.g., A431 and Jurkat) revealed IC₅₀ values less than 10 µg/mL, suggesting potent cytotoxic effects .
  • Mechanism of Action : Molecular dynamics simulations indicated that the compound interacts with target proteins through hydrophobic contacts, which may lead to the disruption of cancer cell proliferation pathways .

Structure-Activity Relationship (SAR)

A critical aspect of understanding the biological activity of this compound lies in its structure-activity relationship. The following factors are essential:

Structural Feature Impact on Activity
Thiazole RingEssential for cytotoxicity and antibacterial activity
Sulfonyl GroupsEnhance solubility and bioavailability
Alkyl SubstituentsInfluence lipophilicity and cellular uptake

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